5-Methyl-2-(oxan-4-yloxy)pyridine
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Overview
Description
5-Methyl-2-(oxan-4-yloxy)pyridine is a heterocyclic compound . The structure is similar to benzene, with one methine group replaced by a nitrogen atom . It has a sour, putrid, and fish-like odor .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzene, with one methine group replaced by a nitrogen atom . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . The reactions of pyridine are centered on the methyl group .Physical and Chemical Properties Analysis
Pyridine is a basic heterocyclic organic compound. It is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It has a boiling point of 115 - 116 °C / 239 - 240.8 °F and a flash point of 17 °C / 62.6 °F .Scientific Research Applications
Catalytic Applications
One study discusses a rhodium-catalyzed method for directly introducing a methyl group onto the aromatic ring of pyridines, highlighting the significance of pyridine derivatives in organic synthesis. This method utilizes feedstock chemicals methanol and formaldehyde, emphasizing the importance of pyridine derivatives in facilitating catalytic reactions (Grozavu et al., 2020).
Biochemical Applications
Another study presents the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, demonstrating the role of pyridine derivatives as intermediates in chemical industry applications, including pharmaceuticals and polymers. This research indicates the potential of enzymatic methods for preparing hydroxylated pyridines, underscoring the versatility of pyridine derivatives in biochemical synthesis (Stankevičiūtė et al., 2016).
Material Science Applications
The corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid systems was investigated, revealing that such compounds can serve as cathodic type inhibitors. This study not only showcases the application of pyridine derivatives in protecting metals from corrosion but also highlights their potential utility in materials science (Sudheer & Quraishi, 2015).
Pharmacological Applications
Research on selective metabotropic glutamate subtype 5 receptor antagonists indicates the use of pyridine derivatives in developing therapeutic agents. These compounds show potential for treating conditions such as anxiety, showcasing the relevance of pyridine derivatives in pharmacological research (Cosford et al., 2003).
Safety and Hazards
Future Directions
Pyridine-containing compounds have shown a therapeutic interest or have already been approved for use as therapeutics . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . Therefore, the future directions of 5-Methyl-2-(oxan-4-yloxy)pyridine could involve further exploration of its therapeutic potential.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in carbon-carbon bond formation, such as in the suzuki–miyaura cross-coupling reaction .
Mode of Action
Based on the structural similarity to other pyrimidinamine derivatives, it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown to exhibit fungicidal activity .
Properties
IUPAC Name |
5-methyl-2-(oxan-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-2-3-11(12-8-9)14-10-4-6-13-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKAKZEUULJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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